3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a spiro center in the molecule imparts unique chemical and physical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the tert-butylphenyl group: This step involves the introduction of the tert-butylphenyl group through a substitution reaction. Common reagents used in this step include tert-butyl chloride and a suitable catalyst.
Formation of the triazaspirodecene ring: This step involves the formation of the triazaspirodecene ring through a series of cyclization and condensation reactions. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions to introduce various functional groups. Common reagents used in these reactions include halogens and organometallic reagents.
Common Reagents and Conditions
The common reagents and conditions used in the chemical reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, organometallic reagents
Reaction conditions: Elevated temperatures, strong acids or bases
Major Products
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often retain the spirocyclic core and exhibit unique chemical and physical properties.
Scientific Research Applications
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex organic molecules. Its unique structure and reactivity make it an interesting subject for studies on reaction mechanisms and synthetic methodologies.
Biology: The compound is used in studies on enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent and a treatment for neurodegenerative diseases. Its unique structure and reactivity make it a promising candidate for the development of new drugs.
Industry: The compound is used in the production of various specialty chemicals and materials. Its unique properties make it a valuable component in the formulation of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. The molecular targets and pathways involved in its mechanism of action include:
Enzyme inhibition: The compound inhibits the activity of various enzymes, including proteases and kinases. This inhibition leads to the disruption of various cellular processes, including cell proliferation and apoptosis.
Protein-ligand interactions: The compound interacts with various proteins, including receptors and transporters. These interactions lead to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Comparison with Similar Compounds
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, including:
Spirocyclic compounds: These compounds share the spirocyclic core structure and exhibit similar chemical and physical properties. Examples include spiro[4.5]decane and spiro[4.4]nonane.
Triazaspirodecene compounds: These compounds share the triazaspirodecene ring structure and exhibit similar reactivity. Examples include 1,4,8-triazaspiro[4.5]dec-3-ene and 1,4,8-triazaspiro[4.4]non-3-ene.
The uniqueness of this compound lies in its combination of the spirocyclic core and the triazaspirodecene ring, which imparts unique chemical and physical properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-17(2,3)14-7-5-13(6-8-14)15-16(22)20-18(19-15)9-11-21(4)12-10-18/h5-8H,9-12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSXYWGTYABNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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